

# Application Note: Solid-Phase Extraction of Medroxyprogesterone-d7 from Human Serum

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Compound of Interest		
Compound Name:	Medroxyprogesterone-d7	
Cat. No.:	B12402360	Get Quote

#### Introduction

Medroxyprogesterone-d7 (MPA-d7) is the deuterated analog of Medroxyprogesterone Acetate (MPA), a synthetic progestin widely used in contraceptives and hormone replacement therapy. As a stable isotope-labeled internal standard, MPA-d7 is crucial for the accurate quantification of MPA in biological matrices, such as serum, using liquid chromatographytandem mass spectrometry (LC-MS/MS). Effective sample preparation is paramount for removing endogenous interferences and ensuring the sensitivity and reliability of the analytical method. This application note details a robust solid-phase extraction (SPE) protocol for the isolation of MPA-d7 from human serum prior to LC-MS/MS analysis. The method utilizes a C18 reversed-phase SPE cartridge to achieve high recovery and clean extracts.

#### **Principle of the Method**

This method employs a reversed-phase solid-phase extraction (SPE) technique. The nonpolar C18 stationary phase of the SPE cartridge retains the relatively nonpolar

**Medroxyprogesterone-d7** from the aqueous serum sample. Polar interferences, such as salts and proteins, are washed away. The analyte of interest is then eluted with a strong organic solvent. This procedure effectively cleans up the sample and concentrates the analyte, leading to improved analytical performance.

### **Materials and Equipment**

• SPE Cartridges: C18 cartridges



- · Reagents:
  - Methanol (HPLC grade)
  - Ethanol (HPLC grade)
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade)
  - Acetate buffer
- Equipment:
  - SPE vacuum manifold
  - Centrifuge
  - Vortex mixer
  - Nitrogen evaporator
  - Analytical balance
  - Pipettes and tips
  - Glass test tubes

# **Experimental Protocols Sample Pre-treatment**

- Allow frozen serum samples to thaw at room temperature.
- Vortex the serum samples to ensure homogeneity.
- For each sample, dilute the serum with acetate buffer. For example, dilute 1 mL of serum with 1 mL of acetate buffer.[1] This step helps to precipitate proteins and adjust the sample pH for optimal binding to the SPE sorbent.



- Centrifuge the diluted samples to pellet any precipitated proteins.
- Carefully collect the supernatant for loading onto the SPE cartridge.

#### Solid-Phase Extraction (SPE) Procedure

The following steps are performed using a C18 SPE cartridge on a vacuum manifold.

- Conditioning: Condition the C18 cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps. This step activates the C18 sorbent.
- Equilibration: Equilibrate the cartridge with 3 mL of the acetate buffer used for sample dilution. This prepares the sorbent for sample loading.
- Sample Loading: Load the pre-treated serum supernatant onto the conditioned and equilibrated C18 cartridge. Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
- Washing: Wash the cartridge with 3 mL of a solution of 10% methanol in water to remove polar interferences. This step is crucial for removing matrix components that are not retained on the C18 sorbent.
- Elution: Elute the **Medroxyprogesterone-d7** from the cartridge with 3 mL of ethanol into a clean collection tube.[1] Ethanol is a strong enough organic solvent to disrupt the interaction between the analyte and the C18 sorbent.

#### **Post-Elution Processing**

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis (e.g., 100 μL of a methanol/water mixture).
- Vortex the reconstituted sample to ensure complete dissolution.
- Transfer the sample to an autosampler vial for LC-MS/MS analysis.



### **Data Presentation**

The following tables summarize typical quantitative data for the analysis of Medroxyprogesterone (the non-deuterated form, for which data is more readily available and performance is analogous to the deuterated standard) in serum/plasma using methods involving sample preparation analogous to the described SPE protocol.

Table 1: Recovery and Precision Data for Medroxyprogesterone Acetate in Plasma

Parameter	Value	Reference
Relative Recovery	76.1%	[2][3]
Inter-day Precision (RSD)	< 9.0%	[2][3]
Intra-day Precision (RSD)	< 9.0%	[2][3]

Table 2: Linearity and Sensitivity of Medroxyprogesterone Acetate Detection in Plasma

Parameter	Value	Reference
Linear Range	0.10 - 8.0 μg/L	[2][3]
Limit of Quantification (LOQ)	40 ng/L	[2][3]

## **Visualizations**

### **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the solid-phase extraction workflow for **Medroxyprogesterone-d7** from serum.

Caption: Workflow for Solid-Phase Extraction of Medroxyprogesterone-d7.

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